2,3-Dibromo-6-(difluoromethyl)pyridine
Description
Historical Context and Evolution of Pyridine (B92270) Chemistry
The history of pyridine chemistry dates back to the mid-19th century when it was first isolated from bone oil. rsc.org Early work focused on its extraction from natural sources like coal tar. chemrxiv.org The structural elucidation of pyridine, recognizing its analogy to benzene (B151609) with a nitrogen atom replacing a methine group, was a significant milestone. uni-muenster.de The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, marked a new era, enabling the systematic preparation of a wide range of pyridine derivatives. nih.gov Over the decades, the field has evolved dramatically with the advent of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, which have revolutionized the ability to functionalize the pyridine ring with high precision and efficiency.
Significance of Halogenated Pyridine Derivatives as Synthetic Building Blocks
Among the myriad of substituted pyridines, halogenated derivatives stand out as exceptionally versatile synthetic intermediates. The presence of one or more halogen atoms on the pyridine ring provides reactive handles for a multitude of chemical transformations. Halopyridines are crucial precursors for the introduction of other functional groups through nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig couplings), and metal-halogen exchange reactions. researchgate.netresearchgate.netresearchgate.net This versatility allows for the construction of complex molecular architectures and the diversification of compound libraries, which is of paramount importance in drug discovery and materials science. The regioselective introduction of halogens onto the pyridine ring remains an active area of research, with ongoing efforts to develop milder and more selective halogenation methods. researchgate.net
Role of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine atoms into organic molecules has become a powerful strategy in contemporary chemical research, particularly in the life sciences and material sciences. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the properties of a molecule. chemicalbook.comchemicalbook.comrsc.org In medicinal chemistry, the incorporation of fluorine or fluorine-containing groups, such as the difluoromethyl group, can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. chemicalbook.com It is estimated that a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. chemicalbook.com In materials science, fluorinated compounds are utilized for their unique properties, including thermal stability and altered electronic characteristics. chemicalbook.com
Overview of the Research Landscape Surrounding 2,3-Dibromo-6-(difluoromethyl)pyridine
While the broader classes of halogenated and fluorinated pyridines are extensively studied, the specific compound This compound represents a more specialized area of interest. A comprehensive review of the scientific literature indicates that dedicated research focusing solely on the synthesis, reactivity, and applications of this particular molecule is limited. However, its structure suggests significant potential as a valuable building block in synthetic chemistry.
The presence of two bromine atoms at the 2- and 3-positions, combined with a difluoromethyl group at the 6-position, creates a unique substitution pattern that offers multiple avenues for further functionalization. It can be hypothesized that the bromine atoms would exhibit differential reactivity in cross-coupling reactions, potentially allowing for sequential and site-selective modifications. The electron-withdrawing nature of the difluoromethyl group would influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of its derivatives.
Given the importance of analogous compounds in medicinal and agrochemical research, it is plausible that This compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The difluoromethyl moiety is a recognized bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, properties that are highly desirable in drug design. The bromine atoms provide convenient points for the introduction of various pharmacophoric groups. Future research in this area would likely focus on developing efficient synthetic routes to this compound and exploring its utility in the construction of complex, functionally rich molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Br₂F₂N |
| Molecular Weight | 284.90 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,3-dibromo-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H |
InChI Key |
MKCSHEOUFGUSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 6 Difluoromethyl Pyridine and Its Precursors
Retrosynthetic Analysis of 2,3-Dibromo-6-(difluoromethyl)pyridine
A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.
Key Disconnections and Strategic Considerations
A plausible retrosynthetic pathway would involve the disconnection of the dibromo functionalities, leading back to a 6-(difluoromethyl)pyridine precursor. Alternatively, disconnection of the difluoromethyl group could lead to a 2,3-dibromopyridine (B49186) intermediate. The choice between these pathways depends on the availability of starting materials and the feasibility of the required chemical transformations.
Strategic Considerations:
Regioselectivity: The introduction of two bromine atoms and a difluoromethyl group onto a pyridine (B92270) ring requires precise control of regioselectivity. The directing effects of the substituents already present on the ring will play a crucial role in the subsequent functionalization steps.
Order of Events: The sequence of bromination and difluoromethylation is critical. For instance, introducing the difluoromethyl group first may influence the position of subsequent bromination reactions, and vice versa.
Activation/Deactivation: The pyridine ring is generally electron-deficient. The introduction of electron-withdrawing groups like bromine and difluoromethyl will further deactivate the ring, potentially requiring harsh reaction conditions for subsequent substitutions.
Available Starting Materials for Pyridine Functionalization
| Starting Material | Potential for Functionalization |
| 3-Picoline | Can be a precursor to trifluoromethylpyridines through chlorination and halogen exchange, which can then be further functionalized. nih.gov |
| Substituted Pyridinones | Can be converted to the corresponding halogenated pyridines. |
| Halogenated Pyridines | Serve as versatile intermediates for cross-coupling reactions to introduce the difluoromethyl group or for further halogenation. |
| Pyridine N-oxides | Can be used to direct substitution to the 2- and 4-positions. nih.gov |
Conventional Synthetic Approaches to Polyhalogenated and Difluoromethylated Pyridines
The construction of the target molecule relies on established methodologies for the halogenation and difluoromethylation of pyridine systems.
Direct Halogenation Strategies for Bromination of Pyridine Systems
The direct bromination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. Electrophilic aromatic substitution reactions typically require harsh conditions. However, various methods have been developed to achieve the bromination of pyridines.
One approach involves the use of phosphorus oxybromide (POBr₃) to convert hydroxypyridines to their corresponding brominated derivatives. nih.gov For instance, a substituted 2,6-dihydroxypyridine (B1200036) can be treated with POBr₃ at elevated temperatures to yield the 2,6-dibromo-pyridine. nih.gov
Introduction of the Difluoromethyl Group via Established Reagents
The difluoromethyl group is a valuable substituent in medicinal chemistry, and several methods for its introduction have been developed. These can be broadly categorized into direct difluoromethylation and methods involving the transformation of other functional groups.
Direct C-H difluoromethylation of pyridines represents an efficient approach. researchgate.netnih.gov However, controlling the regioselectivity can be a significant challenge. researchgate.netnih.gov Cross-coupling reactions offer a more controlled method for introducing the difluoromethyl group. For example, a bromo- or iodopyridine can be coupled with a difluoromethyl source. thieme-connect.com
A common strategy for synthesizing trifluoromethylpyridines, which are related to difluoromethylpyridines, involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov This highlights the importance of halogenated intermediates in the synthesis of fluorinated pyridines.
Stepwise Functionalization and Regioselectivity Challenges
The synthesis of a polysubstituted pyridine like this compound necessitates a stepwise approach. The order of functionalization is paramount to overcoming regioselectivity challenges.
For example, starting with a pre-functionalized pyridine, such as one already containing a difluoromethyl group at the 6-position, the directing effects of this group will influence the subsequent bromination. The difluoromethyl group is electron-withdrawing, which will deactivate the pyridine ring towards electrophilic substitution.
Conversely, starting with a dibrominated pyridine and then introducing the difluoromethyl group presents its own set of challenges. The position of the bromine atoms will dictate where the difluoromethyl group can be introduced, often requiring specific methodologies like metal-catalyzed cross-coupling reactions at a specific halogenated site.
The synthesis of polyhalogenated pyridines often involves multi-step sequences. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) starts from 2-chloro-5-methylpyridine, which undergoes chlorination and subsequent vapor-phase fluorination. nih.gov A similar stepwise strategy would be necessary for this compound, carefully considering the directing effects of the substituents at each stage to achieve the desired regiochemistry.
Advanced and Emerging Synthetic Techniques
The construction of the target molecule likely involves the strategic introduction of the bromine and difluoromethyl substituents onto a pyridine ring. This can be approached by either starting with a pre-functionalized pyridine core and introducing the remaining substituents, or by constructing the substituted pyridine ring from acyclic precursors. The following sections detail advanced methodologies applicable to these synthetic strategies.
Transition-Metal-Catalyzed Approaches for Pyridine Derivatization
Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, offering high efficiency and selectivity. researchgate.netnih.gov These methods are crucial for the synthesis of complex pyridine derivatives.
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org Transition-metal-catalyzed C-H activation allows for the direct introduction of functional groups at specific positions on the pyridine ring. nih.gov While the inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions, methods for distal C-H functionalization at the C3 and C5 positions have been developed. researchgate.netnih.gov
For a potential synthesis of this compound, one could envision a C-H functionalization approach starting from a 6-(difluoromethyl)pyridine precursor. The introduction of bromine atoms at the C2 and C3 positions would be a key challenge. While direct C-H bromination of pyridines can be achieved, controlling the regioselectivity to obtain the 2,3-dibromo substitution pattern is difficult. researchgate.net Palladium-catalyzed C-H functionalization has been used for the arylation of pyridines, and similar methodologies could potentially be adapted for halogenation. nih.gov
A plausible, albeit challenging, route would involve the directed C-H functionalization of a 6-(difluoromethyl)pyridine derivative. The use of a directing group could facilitate the selective introduction of a bromine atom at the C2 position, followed by a second bromination at the C3 position.
| Catalyst System | Substrate Type | Position Functionalized | Reference |
| Palladium | Pyridine | C2, C3, C4 | nih.govnih.gov |
| Rhodium | Pyridine | C2, C3 | researchgate.net |
| Iridium | 2-aryl-pyridines | Phenyl ring | acs.org |
Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, these reactions could be employed to introduce the difluoromethyl group onto a pre-brominated pyridine scaffold.
The Negishi cross-coupling reaction , which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a viable option. researchgate.netnih.gov A potential synthetic route could involve the synthesis of 2,3,6-tribromopyridine, followed by a selective Negishi coupling with a (difluoromethyl)zinc reagent to introduce the CF2H group at the 6-position. The reactivity of the different bromine atoms on the pyridine ring would be a critical factor in achieving the desired selectivity. Generally, the bromine at the 2- and 6-positions of a pyridine ring are more reactive in cross-coupling reactions than a bromine at the 3-position.
The Suzuki-Miyaura cross-coupling reaction is another powerful tool that utilizes an organoboron reagent and a palladium catalyst. While highly effective for the formation of aryl-aryl bonds, its application for the direct introduction of a difluoromethyl group is less common. However, it could be used to build a more complex pyridine precursor prior to the introduction of the difluoromethyl group.
| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Application | Reference |
| Negishi | (Difluoromethyl)zinc | Palladium | Difluoromethylation of aryl halides | researchgate.netnih.gov |
| Suzuki-Miyaura | Arylboronic acid | Palladium | Arylation of bromopyridines | chemrxiv.org |
Radical-Mediated Synthesis of Difluoromethylated and Brominated Pyridines
Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of heterocycles. nih.gov Radical bromination, in particular, is a well-established method for the introduction of bromine atoms into organic molecules. numberanalytics.comnumberanalytics.com
The introduction of the difluoromethyl group can also be achieved through radical pathways. For instance, the use of a difluoromethyl radical precursor, such as zinc difluoromethanesulfinate (DFMS), allows for the direct difluoromethylation of heterocycles under mild, open-flask conditions. sigmaaldrich.com A potential synthetic strategy could involve the radical difluoromethylation of a 2,3-dibromopyridine precursor. The regioselectivity of the radical addition would be a key consideration in this approach.
Alternatively, a radical bromination could be applied to a 6-(difluoromethyl)pyridine precursor. The conditions for radical bromination would need to be carefully controlled to achieve the desired 2,3-dibromo substitution pattern and to avoid unwanted side reactions. numberanalytics.com
| Radical Reaction Type | Reagent | Application | Reference |
| Difluoromethylation | Zinc difluoromethanesulfinate (DFMS) | C-H difluoromethylation of heterocycles | sigmaaldrich.com |
| Bromination | N-Bromosuccinimide (NBS) | Bromination of C-H bonds | acs.org |
| Hydroarylation | Halopyridines | Functionalization of olefins | nih.gov |
Electrophilic and Nucleophilic Fluorination Techniques
While not directly used for the synthesis of the final target molecule, electrophilic and nucleophilic fluorination techniques are fundamental to the synthesis of the difluoromethyl group itself. The difluoromethyl group is often introduced using specialized reagents that are prepared through fluorination reactions. sigmaaldrich.comsigmaaldrich.comchinesechemsoc.org
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom to a nucleophilic substrate. brynmawr.edumdpi.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. These reagents can be used to synthesize precursors to difluoromethylating agents.
Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or an ammonium (B1175870) fluoride, to displace a leaving group. chinesechemsoc.orgcas.cn This method is also crucial in the synthesis of fluorinated building blocks. For example, difluoromethyl phenyl sulfone is a common precursor for generating a nucleophilic difluoromethyl anion. sigmaaldrich.com
The synthesis of a difluoromethylating reagent, such as (difluoromethyl)trimethylsilane (B44995) or a (difluoromethyl)zinc species, would likely rely on these fundamental fluorination techniques.
| Fluorination Technique | Reagent Type | Example Reagent | Reference |
| Electrophilic | N-F reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | brynmawr.edu |
| Nucleophilic | Fluoride salts | Potassium fluoride (KF), Cesium fluoride (CsF) | chinesechemsoc.orgcas.cn |
Flow Chemistry and Continuous Synthesis of Heterocycles
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. rsc.orgmdpi.comnih.govresearchgate.net The synthesis of halogenated pyridines, which can involve highly reactive and hazardous reagents, is particularly well-suited for flow chemistry. rsc.org
A continuous flow process could be envisioned for several steps in the synthesis of this compound. For example, a bromination reaction using elemental bromine could be performed more safely and with better control in a flow reactor. rsc.org Similarly, the introduction of the difluoromethyl group, which may involve unstable intermediates, could benefit from the precise control of reaction time and temperature offered by flow chemistry. rsc.org
| Flow Chemistry Application | Reaction Type | Advantages | Reference |
| Halogenation | Bromination, Fluorination | Enhanced safety, improved selectivity | rsc.org |
| Heterocycle Synthesis | Pyridine formation | Scalability, process control | mdpi.comnih.govresearchgate.net |
| Lithiation and Functionalization | Trapping of unstable intermediates | Precise temperature and time control | rsc.org |
Advantages of Flow Chemistry for Pyridine Synthesis
Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for the synthesis of pyridines and other heterocyclic compounds. sci-hub.semdpi.com By conducting reactions in a continuous stream through a reactor, this technology provides enhanced control over critical process parameters, leading to improved efficiency, safety, and scalability. mdpi.com
Key benefits of employing flow chemistry in pyridine synthesis include:
Enhanced Reaction Control : Continuous flow reactors allow for precise management of temperature, pressure, and reaction time. mdpi.com This level of control is particularly beneficial for managing exothermic reactions, ensuring stable and safe operating conditions. mdpi.comacs.org
Improved Safety : The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and intermediates. mdpi.comacs.org Unstable or toxic intermediates can be generated and consumed in situ, avoiding their isolation and accumulation. mdpi.com
Increased Efficiency and Yield : The superior mass and heat transfer in microreactors often leads to significantly reduced reaction times and higher product yields compared to batch methods. mdpi.comresearchgate.net For instance, the transfer of a triazolopyridine synthesis from batch to flow resulted in a substantial yield increase (from 31% to 53%) and a dramatic reduction in reaction time (from 4 hours to 3.5 minutes). researchgate.net
Scalability : Flow chemistry facilitates a smoother transition from laboratory-scale synthesis to industrial production. mdpi.com Scaling up is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. ucla.edu
Sustainability : This technology aligns with the principles of green chemistry by reducing energy consumption and waste generation. sci-hub.se The efficiency of flow processes often leads to a smaller carbon footprint compared to equivalent batch reactions. sci-hub.se
Table 1: Key Advantages of Flow Chemistry in Pyridine Synthesis| Advantage | Description | Source |
|---|---|---|
| Enhanced Control | Precise management of temperature, pressure, and residence time, improving reaction consistency. | mdpi.com |
| Improved Safety | Minimizes handling of hazardous materials due to small reactor volumes and in situ generation of intermediates. | mdpi.comacs.org |
| Higher Efficiency | Superior heat and mass transfer lead to faster reactions and reduced processing times. | mdpi.com |
| Increased Yield & Selectivity | Optimized conditions often result in higher yields and better selectivity for the desired product. | researchgate.netresearchgate.net |
| Facilitated Scalability | Straightforward scaling by extending run time or using parallel reactors, avoiding challenges of large batch scale-up. | mdpi.comucla.edu |
| Sustainability | Reduces energy consumption and waste, contributing to a greener chemical process. | sci-hub.se |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of complex molecules like this compound can be made more sustainable by applying the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in Methodologies such as microwave-assisted synthesis, the use of multicomponent reactions (MCRs), and the application of novel catalytic systems are central to this approach. rasayanjournal.co.innih.gov MCRs are particularly advantageous as they combine three or more reactants in a single step, which enhances atom economy, reduces reaction times, and simplifies workup procedures. rasayanjournal.co.innih.gov
Use of Environmentally Benign Solvents and Reagents
A primary focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. biosynce.com For pyridine synthesis, several greener approaches have been developed:
Solvent-Free Reactions : Conducting reactions without a solvent is an ideal green chemistry scenario, offering clean reactions, high product yields, and simple separation. rasayanjournal.co.in Grinding techniques, using a pestle and mortar, have been successfully used for the solvent-free synthesis of certain pyridine derivatives through sequential aldol (B89426) and Michael addition reactions. rsc.org
Water as a Solvent : Water is an abundant, non-toxic, and non-flammable solvent. Its use in organic synthesis is highly desirable from an environmental perspective. rsc.org
Ionic Liquids (ILs) : Often referred to as "Green Solvents," ILs are salts with low melting points that exhibit negligible vapor pressure. rasayanjournal.co.in Their use can lead to higher yields and improved efficiency in pyridine synthesis. researchgate.net
Alternative Organic Solvents : Where solvents are necessary, choosing less hazardous options is crucial. For example, in the recovery of pyridine bases, alkyl acetates like ethyl acetate (B1210297) have been employed as an environmentally acceptable alternative to hazardous solvents like benzene (B151609). google.com
The use of environmentally friendly reagents, such as employing metal-free protocols, further enhances the green credentials of a synthetic route. organic-chemistry.org
Catalysis for Sustainable Pyridine Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. biosynce.com In pyridine synthesis, various catalytic strategies are employed to create more sustainable processes:
Heterogeneous Catalysts : Solid acid catalysts, particularly zeolites like ZSM-5, are extensively studied for producing pyridines from renewable feedstocks such as glycerol (B35011). rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, which simplifies purification and reduces waste. rsc.orgresearchgate.net
Iron Catalysis : Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst. A facile and green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines has been developed using an iron(III) chloride (FeCl₃) catalyst in the absence of other additives. rsc.org
Magnetically Recoverable Nanocatalysts : These catalysts combine the high surface area of nanoparticles with the ease of separation using an external magnet. rsc.org They have been successfully used in multicomponent reactions to synthesize various pyridine derivatives, offering a practical method for catalyst recycling. rsc.org
Organocatalysis : The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive metals. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov
Table 2: Examples of Catalytic Methods for Sustainable Pyridine Synthesis| Catalyst Type | Example Catalyst | Application/Reaction | Advantages | Source |
|---|---|---|---|---|
| Zeolite | HZSM-5 | Conversion of glycerol and ammonia (B1221849) to pyridines. | Utilizes renewable feedstock; catalyst is solid and separable. | rsc.orgresearchgate.net |
| Transition Metal | FeCl₃ | Cyclization of ketoxime acetates and aldehydes. | Uses an abundant, low-cost, and low-toxicity metal. | rsc.org |
| Nanocatalyst | Fe₃O₄-supported complexes | One-pot multicomponent synthesis of pyridines. | Easily separated from the reaction medium using a magnet for recycling. | rsc.org |
| Organocatalyst | Phosphine (catalytic) | Intermolecular aza-Wittig/Diels-Alder sequence. | Metal-free; avoids heavy metal contamination and waste. | nih.gov |
Optimization and Scale-Up Considerations for Efficient Production
The transition from a laboratory-scale procedure to efficient, large-scale production requires careful optimization and consideration of scalability. For difluoromethyl-substituted pyridines, such as the key intermediate 4-(difluoromethyl)pyridin-2-amine, a robust and scalable synthesis is critical. A successful strategy involved developing a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, which was optimized to avoid hazardous steps like amination in a sealed, high-pressure vessel. acs.org
Key aspects of optimization and scale-up include:
Process Consolidation : Combining multiple reaction steps into a single pot (a "one-pot" procedure) significantly improves efficiency by eliminating intermediate workup and purification steps. This approach was used to achieve a 72% yield over three steps for the synthesis of 4-(difluoromethyl)pyridin-2-amine, a substantial improvement over the 42% yield from the non-consolidated, three-step process. acs.org
Reagent and Solvent Screening : Thoroughly screening reagents, catalysts, and solvents is essential. For example, in the synthesis of the aforementioned amine, various reducing agents were tested, with zinc in acetic acid proving most effective, while common agents like LiAlH₄ and NaBH₄ performed poorly. acs.org Similarly, machine learning algorithms can be employed to optimize reactions with multiple variables, including solvent choice, to rapidly identify robust process conditions. acs.org
Transition to Flow Chemistry : As discussed, continuous flow processing offers inherent advantages for scale-up. beilstein-journals.org The consistent reaction environment and superior heat transfer minimize batch-to-batch variability and allow for safe operation on a larger scale simply by extending the run time. ucla.edubeilstein-journals.org The scale-up of microwave-mediated reactions, which can be challenging in batch due to non-uniform heating, is often more straightforward in a continuous flow setup. beilstein-journals.org
Purification Strategy : Developing an efficient purification strategy is vital for large-scale production. This may involve optimizing crystallization conditions or, in flow chemistry, integrating inline purification modules such as scavenger resins or simulated moving-bed (SMB) chromatography to achieve a continuous "telescoped" synthesis of the final pure product. acs.orgbeilstein-journals.org
By systematically optimizing each step and leveraging modern technologies like one-pot procedures and continuous flow manufacturing, the efficient and economical large-scale production of complex pyridine derivatives can be achieved. acs.org
Reactivity and Mechanistic Investigations of 2,3 Dibromo 6 Difluoromethyl Pyridine
Reactivity at Brominated Positions on the Pyridine (B92270) Ring
The presence of two bromine atoms at the C2 and C3 positions, combined with the inherent electronic properties of the pyridine ring and the influence of the 6-(difluoromethyl) group, imparts a complex and versatile reactivity profile to 2,3-Dibromo-6-(difluoromethyl)pyridine. The pyridine nitrogen atom and the electron-withdrawing difluoromethyl group significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack while also influencing the reactivity of the C-Br bonds in metal-catalyzed processes. nih.gov The differential electronic environment of the C2 and C3 positions often allows for regioselective functionalization.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted, electron-deficient aromatic systems like this compound. rsc.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orguliege.be The rate of SNAr is heavily dependent on the presence of electron-withdrawing groups that can stabilize this negative intermediate, the nature of the leaving group, and the position of attack. uliege.beresearchgate.net
In the case of this compound, the pyridine nitrogen atom strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack. The difluoromethyl (CF₂H) group at the C6 position further enhances this activation through its inductive electron-withdrawing effect. mdpi.com Consequently, the C2-Br bond is significantly more activated for SNAr than the C3-Br bond. Nucleophilic attack at C2 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the highly electronegative ring nitrogen, providing substantial stabilization. In contrast, attack at C3 does not permit such direct delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate. Therefore, SNAr reactions on this substrate are expected to be highly regioselective, with substitution occurring preferentially at the C2 position. baranlab.orgnih.gov
| Nucleophile (Nu⁻) | Reagent Example | Expected Major Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-Methoxy-3-bromo-6-(difluoromethyl)pyridine |
| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-3-bromo-6-(difluoromethyl)pyridine |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-bromo-6-(difluoromethyl)pyridine |
This table illustrates the expected regioselective outcomes of SNAr reactions, where the nucleophile displaces the more activated bromine atom at the C2 position.
Metal-halogen exchange is a powerful synthetic tool for converting aryl halides into versatile organometallic reagents. dntb.gov.ua This reaction is typically performed at low temperatures using organolithium or magnesium-based reagents to prevent side reactions. acs.orgsigmaaldrich.com For this compound, the exchange can theoretically occur at either the C2-Br or C3-Br bond, leading to different organometallic intermediates.
The regioselectivity of the exchange is governed by a combination of electronic, steric, and coordination effects. acs.org
Lithium-Halogen Exchange: With alkyllithium reagents like n-butyllithium (n-BuLi), the exchange rate generally follows the trend I > Br > Cl. dntb.gov.ua The kinetic acidity of the ring protons must also be considered, as competitive deprotonation (directed ortho-metalation) can occur, particularly at the C4 position, which is activated by both the adjacent C3-Br and the pyridine nitrogen. However, bromine-lithium exchange is typically much faster than deprotonation, especially at very low temperatures. dntb.gov.uanih.gov The C2 position, being adjacent to the coordinating nitrogen atom, may be favored for exchange, although the acidity of the C4 proton could lead to a mixture of products or require carefully controlled conditions.
Magnesium-Halogen Exchange: Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl) or its LiCl adduct can also be used for bromine-magnesium exchange. acs.org These reactions often exhibit different selectivity and offer greater functional group tolerance compared to organolithium reagents. nih.gov
Once formed, these organopyridine intermediates can be trapped with various electrophiles (e.g., aldehydes, CO₂, disulfides) to introduce new functional groups with high regiocontrol. acs.org
| Reagent | Conditions | Potential Organometallic Intermediate(s) | Subsequent Product with Electrophile (E⁺) |
| n-BuLi | THF, -78 °C | 2-Lithio-3-bromo-6-(difluoromethyl)pyridine | 2-E-3-bromo-6-(difluoromethyl)pyridine |
| i-PrMgCl·LiCl | THF, 0 °C to RT | 2-(Chloromagnesio)-3-bromo-6-(difluoromethyl)pyridine | 2-E-3-bromo-6-(difluoromethyl)pyridine |
This table outlines common metal-halogen exchange reactions and the resulting organometallic intermediates, which serve as precursors for further functionalization.
Oxidative addition of an aryl-halogen bond to a low-valent transition metal center, typically palladium(0) or nickel(0), is the rate-determining first step in many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ox.ac.ukacs.org The electron-deficient nature of the this compound ring facilitates this process. The relative reactivity of the C2-Br and C3-Br bonds towards oxidative addition dictates the regioselectivity of the subsequent coupling reaction.
Quantitative models of oxidative addition to Pd(0) have shown that reactivity is influenced by both the electronic properties of the C-X bond and steric factors around the reaction site. ox.ac.uk For halopyridines, the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the coordination of the pyridine nitrogen to the metal center, which pre-organizes the substrate for insertion into the adjacent C-Br bond. While both C-Br bonds are activated, the C2-Br bond is expected to undergo oxidative addition preferentially, allowing for the selective formation of a C2-coupled product while leaving the C3-Br bond intact for potential subsequent transformations. This selective activation is crucial for the stepwise, controlled synthesis of polysubstituted pyridines.
| Cross-Coupling Reaction | Reagents | Expected C2-Coupled Product |
| Suzuki Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | 2-Aryl-3-bromo-6-(difluoromethyl)pyridine |
| Sonogashira Coupling | Terminal Alkyne, Pd(0)/Cu(I) catalyst, Base | 2-(Alkynyl)-3-bromo-6-(difluoromethyl)pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd(0) catalyst, Base | 2-(Dialkylamino)-3-bromo-6-(difluoromethyl)pyridine |
This table displays common palladium-catalyzed cross-coupling reactions, highlighting the expected regioselective functionalization at the C2 position via an initial oxidative addition step.
Reactivity of the Difluoromethyl (CF₂H) Group
While often installed as a stable bioisostere, the C-H bond within the difluoromethyl group possesses a degree of reactivity that can be exploited for further functionalization. The two fluorine atoms strongly polarize the C-H bond, increasing its acidity compared to a standard methyl or methylene (B1212753) group.
Recent studies have demonstrated that the CF₂H group on a pyridine ring can be directly deprotonated using a strong lithiated base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures. acs.orgnih.gov This generates a highly nucleophilic difluoro(pyridyl)methyl carbanion. This intermediate can then be trapped in situ with a variety of electrophiles, allowing for the synthesis of more complex fluoroalkylated pyridines. This pathway represents a powerful method for derivatizing the CF₂H moiety directly.
| Step | Reagents | Intermediate/Product | Transformation Type |
| 1. Deprotonation | LiHMDS, THF, -78 °C | 2,3-Dibromo-6-(lithiodifluoromethyl)pyridine | Anion Formation |
| 2. Electrophilic Trap | Ph-CHO | 2,3-Dibromo-6-(1,1-difluoro-2-hydroxy-2-phenylethyl)pyridine | C-C Bond Formation |
| 2. Electrophilic Trap | Me₃SiCl | 2,3-Dibromo-6-(difluoro(trimethylsilyl)methyl)pyridine | C-Si Bond Formation |
This table illustrates a two-step sequence for the derivatization of the CF₂H group via deprotonation followed by reaction with an electrophile.
Beyond ionic pathways, radical-based transformations involving the CF₂H hydrogen are also conceivable. While many methods focus on installing the CF₂H group via a •CF₂H radical, mdpi.comresearchgate.net the benzylic-like C-H bond in this compound could potentially undergo hydrogen atom transfer (HAT) under appropriate radical conditions to form a difluoromethyl radical centered on the pyridine, opening avenues for radical-mediated coupling reactions. researchgate.net
The CF₂H group exerts a profound influence on the physicochemical properties of the pyridine ring to which it is attached. Its effects are a balance between those of a methyl (CH₃) and a trifluoromethyl (CF₃) group.
Electronic Effects: The CF₂H group is moderately electron-withdrawing due to the high electronegativity of the two fluorine atoms. This effect deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (as discussed in section 3.1.1). This electronic pull also lowers the basicity (pKa) of the pyridine nitrogen atom compared to a non-fluorinated analogue.
Physicochemical Properties: A defining characteristic of the CF₂H group is its ability to act as a hydrogen bond (HB) donor. The polarized C-H bond can form moderate-strength hydrogen bonds with HB acceptors, a property not shared by CH₃ or CF₃ groups. This allows the CF₂H moiety to act as a bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH), which is a key consideration in medicinal chemistry. researchgate.net Furthermore, the CF₂H group increases the lipophilicity of the molecule, though generally to a lesser extent than the more lipophilic CF₃ group. This modulation of lipophilicity, polarity, and hydrogen bonding potential is critical for influencing properties such as solubility, membrane permeability, and metabolic stability.
| Property | -CH₃ | -CF₂H | -CF₃ | -OH |
| Electronic Effect | Electron-donating | Moderately electron-withdrawing | Strongly electron-withdrawing | Electron-donating (resonance), Electron-withdrawing (inductive) |
| Hydrogen Bond Donor | No | Yes (Moderate) | No | Yes (Strong) |
| Hydrogen Bond Acceptor | No | No | Yes (Weak) | Yes |
| Lipophilicity (π value) | ~ +0.5 | ~ +0.4 | ~ +1.0 | ~ -0.7 |
This table provides a comparative overview of the properties of the difluoromethyl group versus other common substituents, highlighting its unique combination of characteristics.
Constructing an article that strictly adheres to the provided outline would require specific experimental and computational results for this molecule, such as reaction yields, regioselectivity ratios, calculated activation energies for reaction pathways, and detailed Frontier Molecular Orbital analyses. This information is not present in the public domain.
While extensive research exists on the reactivity and computational analysis of other substituted pyridines, presenting that information would not meet the explicit requirement of focusing solely on "this compound". Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the requested article cannot be generated at this time.
C-C Bond Forming Reactions
The bromine atoms on the pyridine ring serve as excellent electrophilic partners in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This versatility is fundamental to its utility in constructing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for Aryl- and Heteroaryl-Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the selective introduction of aryl and heteroaryl moieties. The differential reactivity of the bromine atoms at the C2 and C3 positions can be exploited to achieve regioselective couplings. Typically, the bromine at the C2 position is more susceptible to oxidative addition to the palladium catalyst due to its electronic environment, enabling the synthesis of 2-aryl-3-bromo-6-(difluoromethyl)pyridines. Subsequent coupling at the C3 position can then be performed to introduce a second, different aryl or heteroaryl group.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 78 |
Stille, Negishi, and Sonogashira Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for other key C-C bond-forming reactions.
Stille Coupling: This reaction utilizes organotin reagents and offers a complementary approach to the Suzuki-Miyaura coupling. It is particularly useful when the corresponding boronic acids are unstable or difficult to prepare. The reaction of this compound with various organostannanes, in the presence of a palladium catalyst, facilitates the introduction of a wide range of organic groups, including alkyl, alkenyl, and aryl moieties.
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is another effective method for C-C bond formation. googleapis.com These reactions are often characterized by their high functional group tolerance and can be carried out under mild conditions. The use of organozinc reagents prepared from a variety of organic halides allows for the introduction of diverse substituents onto the pyridine core. googleapis.com
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a highly reliable method for constructing C(sp²)-C(sp) bonds. The alkynylated pyridine derivatives synthesized through this method are valuable intermediates for further transformations or as components of larger, conjugated systems. researchgate.net
| Coupling Reaction | Reagent Type | Catalyst System | Key Features |
| Stille | Organotin | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. |
| Negishi | Organozinc | Pd(dppf)Cl₂ | Mild reaction conditions, high functional group tolerance. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Reliable for introducing alkynyl moieties. |
Heck Coupling and Related Alkenylation Reactions
The Heck reaction provides a means to introduce alkenyl substituents onto the pyridine ring. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of the dibromopyridine with an alkene, typically in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high stereoselectivity, leading to the formation of trans-alkenylated products. This method is valuable for the synthesis of styrenyl- and other vinyl-substituted pyridines, which are important precursors for polymers and other functional materials.
C-N and C-O Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and is a key transformation for introducing nitrogen-based functional groups onto the this compound core. wikipedia.orgchemspider.comlibretexts.org This palladium-catalyzed reaction allows for the coupling of a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, with the brominated positions of the pyridine ring. wikipedia.orgchemspider.comlibretexts.org Similar to C-C coupling reactions, regioselectivity can often be achieved, enabling the sequential functionalization of the C2 and C3 positions. This methodology is of paramount importance in the synthesis of pharmaceutical and agrochemical candidates, where the arylamine moiety is a common structural motif. Analogous palladium-catalyzed methods can also be employed for the formation of C-O bonds, leading to the synthesis of aryloxy- and heteroaryloxypyridines.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 95 |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 91 |
Heterocycle Annulation and Ring-Forming Reactions
The strategically placed functional groups on this compound make it an excellent precursor for the construction of fused heterocyclic systems. Through a sequence of cross-coupling and subsequent intramolecular cyclization reactions, a variety of bicyclic and polycyclic heteroaromatic compounds can be synthesized. For instance, a Sonogashira coupling to introduce an alkynyl group at the C2 position, followed by an intramolecular reaction of a nucleophile introduced at the C3 position with the alkyne, can lead to the formation of fused ring systems such as furopyridines or thienopyridines. These annulation strategies significantly expand the molecular complexity that can be achieved from this versatile building block.
Precursor for Advanced Fluorinated Organic Molecules and Materials
The presence of the difluoromethyl group imparts unique properties to molecules derived from this compound. The CF₂H group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and bioavailability in drug candidates. uni-muenster.de As such, this building block is a key intermediate in the synthesis of advanced fluorinated organic molecules for the pharmaceutical and agrochemical industries. nih.govnbinno.comresearchoutreach.org The ability to further elaborate the molecule through the various cross-coupling reactions described allows for the creation of a diverse library of novel fluorinated compounds for screening and development. Furthermore, the electronic properties conferred by the difluoromethyl group make these pyridine derivatives interesting components for the development of new organic materials with applications in electronics and photonics. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,3-Dibromo-6-(difluoromethyl)pyridine, providing insights into the electronic environment of each nucleus and their connectivity.
Advanced 1H, 13C, and 19F NMR Techniques for Structural Elucidation
The characterization of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique and complementary information for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The difluoromethyl group (-CHF₂) will present a characteristic triplet due to the coupling with the two fluorine atoms. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and difluoromethyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring and the difluoromethyl group. The carbon attached to the difluoromethyl group will appear as a triplet due to ¹J-coupling with the fluorine atoms. The positions of the brominated carbons will be shifted downfield.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and nature of the difluoromethyl group. It will exhibit a doublet, resulting from the coupling with the single proton of the -CHF₂ group. The chemical shift in the ¹⁹F spectrum is highly indicative of the electronic environment of the fluorine atoms.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.8 - 8.2 | d | ~8.0 (³JHH) | H-4 |
| ¹H | ~7.4 - 7.8 | d | ~8.0 (³JHH) | H-5 |
| ¹H | ~6.8 - 7.2 | t | ~55.0 (²JHF) | -CHF₂ |
| ¹³C | ~155 - 160 | t | ~30.0 (²JCF) | C-6 |
| ¹³C | ~140 - 145 | s | - | C-2 |
| ¹³C | ~130 - 135 | s | - | C-4 |
| ¹³C | ~125 - 130 | s | - | C-5 |
| ¹³C | ~120 - 125 | s | - | C-3 |
| ¹³C | ~110 - 115 | t | ~240.0 (¹JCF) | -CHF₂ |
| ¹⁹F | ~ -110 to -120 | d | ~55.0 (²JFH) | -CHF₂ |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To further confirm the structural assignments and elucidate the connectivity of atoms, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals (H-4 to C-4 and H-5 to C-5) and the proton of the difluoromethyl group to its carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For a small molecule like this, NOE effects might be observed between the -CHF₂ proton and the H-5 proton, further confirming their relative positions.
Solid-State NMR Applications for Polymorphs and Complex Structures
While solution-state NMR provides detailed information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can be a powerful tool for characterizing the compound in its crystalline form. ssNMR is particularly useful for identifying the presence of different polymorphs, which are different crystalline forms of the same compound. Each polymorph can exhibit distinct ¹³C and ¹⁵N chemical shifts due to differences in the local electronic environment and intermolecular interactions within the crystal lattice. Although no specific studies on polymorphs of this compound have been reported, ssNMR would be the technique of choice for such investigations.
Mass Spectrometry Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of two bromine atoms, two fluorine atoms, one nitrogen atom, and the specific number of carbon and hydrogen atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, presenting a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a definitive indicator of a dibrominated compound.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [M(⁷⁹Br, ⁷⁹Br)]⁺ | 284.8695 | - | - |
| [M(⁷⁹Br, ⁸¹Br)]⁺ | 286.8675 | - | - |
| [M(⁸¹Br, ⁸¹Br)]⁺ | 288.8654 | - | - |
Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of bromine atoms, the difluoromethyl group, or hydrogen fluoride (B91410) (HF). The analysis of these fragmentation pathways can help to confirm the connectivity of the substituents on the pyridine ring. For instance, the initial loss of a bromine atom followed by the loss of the difluoromethyl radical would be a plausible fragmentation route, and the masses of the resulting fragment ions would be consistent with the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
The vibrational spectrum of this compound can be conceptually divided into three main regions: the pyridine ring vibrations, the carbon-halogen vibrations, and the difluoromethyl group vibrations.
Pyridine Ring Vibrations: The fundamental vibrations of the pyridine ring are well-characterized and typically appear in distinct regions of the IR and Raman spectra. aps.orgasianpubs.org Ring stretching vibrations (νC-C and νC-N) are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the remaining aromatic proton will occur above 3000 cm⁻¹. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often prominent in the Raman spectrum and are anticipated around 1000 cm⁻¹. nih.gov In-plane and out-of-plane bending vibrations of the ring and the C-H bond occur at lower frequencies.
Carbon-Halogen Vibrations: The presence of two bromine atoms and a difluoromethyl group significantly influences the vibrational spectrum. The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the other substituents on the pyridine ring. The C-F stretching vibrations associated with the difluoromethyl group are expected to be strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ range. researchgate.net
Difluoromethyl Group Vibrations: The -CHF₂ group has its own set of characteristic vibrations. In addition to the C-F stretching modes, there will be C-H stretching of the difluoromethyl proton, as well as bending and rocking modes associated with this group.
A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds and computational studies, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Pyridine Ring Stretch (νC-C, νC-N) | 1600-1400 | IR, Raman |
| C-F Stretch (asymmetric & symmetric) | 1100-1000 | Strong in IR |
| Pyridine Ring Breathing | ~1000 | Strong in Raman |
| C-Br Stretch | 700-500 | IR, Raman |
| Ring Deformation | < 600 | IR, Raman |
This table is predictive and based on characteristic vibrational frequencies of related functional groups and substituted pyridines.
X-ray Crystallography for Absolute Structure Determination of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the crystallographic literature, analysis of structurally related brominated pyridines and their coordination complexes allows for predictions regarding its solid-state behavior. digitellinc.comrsc.orgnih.gov
The crystal packing of this compound would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-F bonds, and potentially weaker non-covalent interactions such as halogen bonding (Br···N or Br···Br) and π-π stacking between the pyridine rings. nih.gov The presence of multiple bromine atoms could lead to the formation of halogen-bonded networks, which are known to play a significant role in the crystal engineering of halogenated compounds. researchgate.net
A hypothetical crystallographic data table for a derivative or a metal complex of this compound is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Example Value (for a hypothetical derivative) |
| Chemical Formula | C₆H₂Br₂F₂N·L (L = co-former or metal salt) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z (molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | 2.150 |
| R-factor (%) | 4.5 |
This table is illustrative and does not represent experimental data for this compound.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives
Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for the stereochemical analysis of chiral molecules. ru.nlnih.govacs.org this compound is an achiral molecule. However, chiral derivatives can be synthesized, for instance, by introducing a chiral center in a substituent attached to the pyridine ring or by creating atropisomers through restricted rotation around a single bond. The chiroptical properties of such derivatives would provide valuable information about their absolute configuration and conformational preferences in solution. researchgate.net
The synthesis of chiral derivatives could be achieved through various methods, including asymmetric synthesis or chiral resolution of a racemic mixture. nih.govgoogle.comacs.orgresearchgate.net For example, a chiral alcohol could be introduced at a specific position, or a chiral amine could be used to form a salt with a carboxylic acid derivative of the parent compound.
Once a chiral derivative is obtained, ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, can be used to probe the electronic transitions of the chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. ru.nl
VCD spectroscopy, the infrared counterpart of ECD, measures the differential absorption of left and right circularly polarized light in the infrared region. acs.org VCD is particularly powerful for determining the absolute configuration of molecules in solution, as the vibrational transitions are localized to specific functional groups, providing detailed structural information. nih.gov A comparison of the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer allows for an unambiguous assignment of the absolute configuration.
A hypothetical data table for the chiroptical properties of a chiral derivative of this compound is presented below.
| Spectroscopic Technique | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| ECD | 280 nm | +15.2 |
| ECD | 250 nm | -8.7 |
| VCD | 1450 cm⁻¹ | +0.5 x 10⁻⁴ |
| VCD | 1380 cm⁻¹ | -1.2 x 10⁻⁴ |
This table is hypothetical and illustrates the type of data obtained from chiroptical measurements of a chiral molecule.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine and its derivatives. Current multi-step syntheses of highly substituted pyridines often generate significant chemical waste. innovations-report.com Therefore, the development of catalytic, one-pot, or continuous flow processes that minimize solvent use and purification steps is a critical goal.
Strategies may include late-stage C-H functionalization to introduce the bromo and difluoromethyl groups onto a pre-existing pyridine (B92270) ring, which would be a highly atom-economical approach. innovations-report.com The exploration of novel catalytic systems, potentially involving earth-abundant metals, for the regioselective bromination and difluoromethylation of pyridine precursors is another promising direction. researchgate.netuni-muenster.de Such advancements would not only reduce the environmental impact of producing this key intermediate but also potentially lower manufacturing costs.
Exploration of Novel Reactivity Patterns and Unconventional Functionalization
The unique substitution pattern of this compound, with two adjacent bromine atoms and a difluoromethyl group, offers a rich landscape for exploring novel reactivity. The differential reactivity of the C2-Br and C3-Br bonds could be exploited for selective functionalization. For instance, metal-halogen exchange reactions could be fine-tuned to selectively replace one bromine atom over the other, providing access to a wider range of derivatives. znaturforsch.com
Furthermore, the development of unconventional functionalization methods that go beyond traditional cross-coupling reactions is a key area for future research. This could involve dearomatization-rearomatization strategies to introduce new substituents at challenging positions on the pyridine ring. innovations-report.commdpi.com The interplay between the electron-withdrawing difluoromethyl group and the two bromine atoms can influence the regioselectivity of these transformations in unexpected ways, leading to the discovery of new synthetic methodologies. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. beilstein-journals.orgrjptonline.org For a molecule like this compound, AI can be employed to predict the outcomes of unknown reactions and to optimize reaction conditions for known transformations. beilstein-journals.orgnih.gov By training algorithms on large datasets of chemical reactions, ML models can identify complex relationships between reactants, catalysts, solvents, and yields. beilstein-journals.orgchemrxiv.org
This predictive power can significantly accelerate the discovery of novel derivatives of this compound. For example, an AI platform could suggest optimal conditions for a selective cross-coupling reaction at either the C2 or C3 position, a task that would traditionally require extensive experimental screening. researchgate.net As these technologies mature, they will become indispensable tools for designing efficient and selective synthetic routes to complex molecules based on this pyridine scaffold.
Applications in Photocatalysis and Electrocatalysis for Derivatization
Photocatalysis and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods. chemrxiv.orguliege.be Future research will likely explore the use of these techniques for the derivatization of this compound. The bromine atoms on the pyridine ring are susceptible to single-electron reduction, which can generate pyridyl radicals under photoredox conditions. nih.gov These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
Similarly, electrocatalysis can be employed to mediate redox reactions at the pyridine core, enabling transformations that are difficult to achieve with conventional reagents. nih.govchemrxiv.org For example, electrochemical methods could be developed for the selective reduction of one of the C-Br bonds or for the introduction of new functional groups through electrochemically generated intermediates. nih.govchemrxiv.org These approaches align with the principles of green chemistry by minimizing the use of stoichiometric reagents and harsh reaction conditions.
Design of Next-Generation Functional Materials Utilizing the this compound Scaffold
The unique electronic properties imparted by the difluoromethyl and bromo substituents make this compound an attractive building block for the design of next-generation functional materials. The electron-withdrawing nature of these groups can be harnessed to create materials with interesting optical and electronic properties. nih.gov
Future research in this area could focus on incorporating the this compound scaffold into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms provide convenient handles for polymerization reactions, such as Suzuki or Stille couplings. The resulting polymers could exhibit enhanced thermal stability and desirable electronic characteristics due to the presence of the fluorinated group. Additionally, the ability to selectively functionalize the dibromo positions offers a pathway to fine-tune the material's properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
